3-Methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane is a synthetic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of bicyclic alkaloids, specifically featuring the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many natural products with significant pharmacological properties.
The synthesis of 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane typically involves multi-step synthetic pathways that build upon the 8-azabicyclo[3.2.1]octane framework. Key steps include:
The compound's structure features a bicyclic system with a nitrogen atom integrated into the ring structure, characteristic of tropane alkaloids. The SMILES notation for this compound is COc1cccc(c1)c1ccc(cc1)C(=O)N1C2CCC1CC(C2)S(=O)(=O)C .
The chemical reactivity of 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane can be explored through various reaction mechanisms:
The mechanism of action for compounds like 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane typically involves interactions with biological targets such as receptors or enzymes within the central nervous system:
The physical properties of 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane include:
Data regarding solubility, stability under various pH conditions, and thermal stability would be essential for practical applications in drug formulation.
The compound has potential applications in various fields:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9